Methyl 4-((3-(dimethylamino)propyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((3-(dimethylamino)propyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic organic compound characterized by a benzo[d]thiazol-2-yl core substituted with 4,5-dimethyl groups. The molecule features a carbamoyl linkage connecting the thiazole ring to a dimethylaminopropyl chain and a methyl benzoate ester. Its hydrochloride salt form enhances solubility and stability for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
methyl 4-[3-(dimethylamino)propyl-(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-15-7-12-19-20(16(15)2)24-23(30-19)26(14-6-13-25(3)4)21(27)17-8-10-18(11-9-17)22(28)29-5;/h7-12H,6,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLOJVHBPPCPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((3-(dimethylamino)propyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride, also known as ATB-426, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its antibacterial and anticancer properties based on available studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 302.38 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Antibacterial Activity
Preliminary studies suggest that ATB-426 exhibits antibacterial properties. A notable study published in the International Journal of Antimicrobial Agents evaluated its effectiveness against various bacterial strains. The findings indicated:
- Activity Spectrum : Weak to moderate activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Further investigation is needed to elucidate the precise mechanism through which ATB-426 exerts its antibacterial effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
ATB-426 has also been studied for its potential anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters reported significant cytotoxic effects on various human cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
The study revealed:
- Cytotoxicity : The compound demonstrated notable cytotoxicity with IC₅₀ values below 1.0 µM for most tested cell lines.
- Mechanism of Action : The cytotoxic effects are believed to be related to the induction of DNA damage, specifically double-strand breaks.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MDA-MB-231 | <1.0 |
| HCT116 | <1.0 |
| A549 | >10 |
Case Studies
- Study on Breast Cancer Cells : In a controlled experiment, MDA-MB-231 cells were treated with varying concentrations of ATB-426. Results indicated a dose-dependent increase in cell death, correlating with increased DNA fragmentation observed through gel electrophoresis.
- In Vivo Efficacy : An animal model study assessed the efficacy of ATB-426 on tumor growth in mice bearing xenografts of HCT116 cells. The compound was administered intraperitoneally, resulting in a significant reduction in tumor size compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[d]thiazole and Thiadiazole Families
(a) Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
- Molecular Formula : C₁₈H₁₅N₃O₄S
- Molecular Weight : 369.40 g/mol
- Key Features : Replaces the benzo[d]thiazole core with a 1,3,4-thiadiazole ring. The substituents include a phenylcarbamoyl group and a methoxybenzoate ester.
- Functional Differences: The thiadiazole ring (vs.
(b) Thiazol-5-ylmethyl Carbamate Derivatives
Examples from Pharmacopeial Forum include:
- Compound l: Features a thiazol-5-ylmethyl group linked to a hexan-2-ylcarbamate backbone with ethoxycarbonylamino and methylbutanamido substituents.
- Compound m : Includes a hydroperoxypropan-2-ylthiazole substituent, introducing oxidative reactivity.
- Comparison : These derivatives prioritize carbamate linkages and hydroperoxy groups, which may confer distinct metabolic stability or redox activity compared to the target compound’s carbamoyl-benzoate system .
Physicochemical and Pharmacological Comparisons
Mechanistic and Functional Insights
- Target Compound: The dimethylaminopropyl chain may facilitate membrane penetration or protein binding via cationic interactions. The benzoate ester could serve as a prodrug motif, hydrolyzing to a carboxylic acid in vivo.
- LS-03205 : The thiadiazole ring’s electron-deficient nature might favor interactions with electron-rich biological targets, though its lack of ionizable groups limits pH-dependent solubility .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. For example, reflux duration (e.g., 18 hours in DMSO for intermediate formation ), solvent selection (ethanol for condensation steps ), and purification methods (e.g., crystallization using water-ethanol mixtures ). Statistical design of experiments (DoE) can minimize trial-and-error approaches by identifying critical variables (e.g., temperature, stoichiometry) and their interactions . Parallel monitoring via HPLC (e.g., achieving >98% purity ) and NMR validates structural integrity at each step.
Q. How should researchers handle safety risks associated with this compound during laboratory experiments?
Methodological Answer: The compound is classified for acute toxicity (oral, dermal, inhalation; Category 4) under EU-GHS/CLP . Key precautions include:
- Use of fume hoods or well-ventilated areas .
- Personal protective equipment (PPE): NIOSH/EN 166-compliant safety glasses, gloves, and lab coats .
- Storage in tightly sealed containers, away from heat and sunlight .
- Immediate decontamination of spills using absorbent materials and disposal as hazardous waste .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- 1H/13C NMR : To verify substituent positions (e.g., methyl groups on the benzothiazole ring) and carbamate linkages .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z alignment with theoretical values ).
- HPLC : Assess purity (>95% threshold for biological assays) .
- Melting Point Analysis : Cross-check against literature values (e.g., 141–143°C for intermediates ).
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or analogs with improved bioactivity?
Methodological Answer: Quantum chemical calculations (e.g., reaction path searches) predict feasible synthetic routes and transition states, while molecular docking identifies potential binding interactions . For example, ICReDD’s integrated approach combines computational screening with experimental validation to prioritize analogs (e.g., peptidomimetic thiazole derivatives ). Machine learning models trained on reaction databases can further refine substituent selection for target properties .
Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?
Methodological Answer:
- Reproducibility Checks : Validate experimental conditions (e.g., solvent purity, reaction time ).
- Cross-Validation : Compare NMR shifts with analogs (e.g., tert-butyl carbamate vs. free amine derivatives ).
- Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., inconsistent melting points due to polymorphic forms ).
- Advanced Spectrometry : High-resolution MS or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in complex structures .
Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency and product quality?
Methodological Answer:
- Process Control : Implement real-time monitoring (e.g., in-line FTIR for intermediate formation ).
- Reactor Design : Optimize heat/mass transfer using microreactors or continuous-flow systems .
- Separation Technologies : Membrane filtration or chromatography for high-purity isolation .
- DoE-Driven Optimization : Statistically model variables (e.g., pressure, catalyst loading) to define scalable conditions .
Q. How can researchers integrate mechanistic studies to elucidate the compound’s mode of action in biological systems?
Methodological Answer:
- Isotopic Labeling : Track metabolic pathways (e.g., 14C-labeled methyl groups).
- Kinetic Assays : Measure enzyme inhibition constants (e.g., IC50) under varied pH/temperature .
- Structural Biology : Co-crystallization with target proteins (e.g., benzothiazole-binding enzymes) or cryo-EM analysis.
- Omics Approaches : Transcriptomics/proteomics to identify downstream effects in cellular models.
Methodological Resources
- Synthesis Protocols : Refer to reflux-condensation methods in DMSO/ethanol and carbamate formation via acid-amine coupling .
- Safety Compliance : Follow EU-GHS/CLP guidelines for storage, PPE, and disposal .
- Data Validation : Cross-reference spectral libraries (e.g., IUPAC standards ) and publish raw datasets for peer review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
